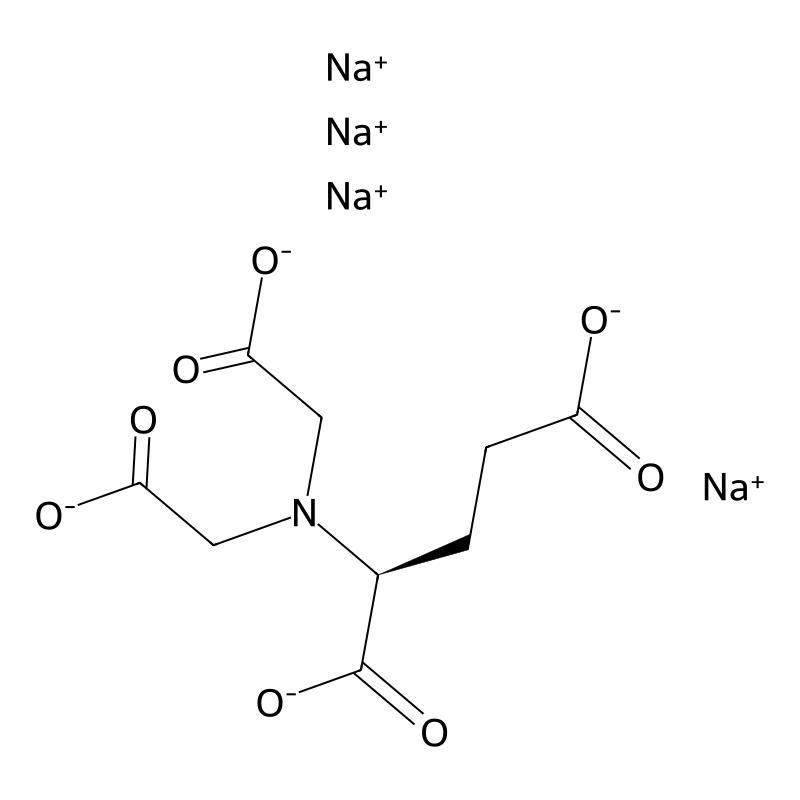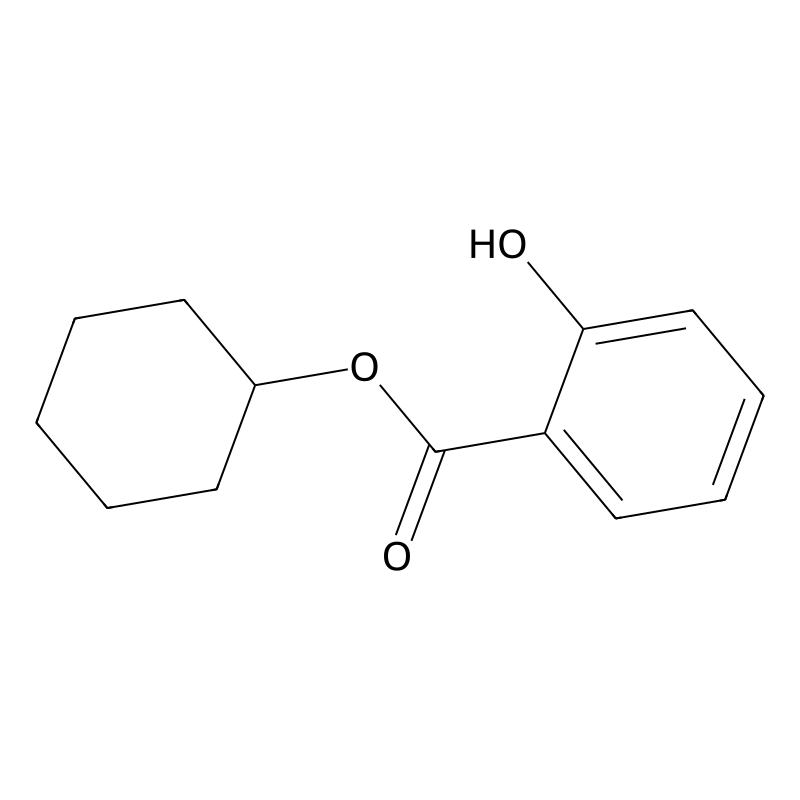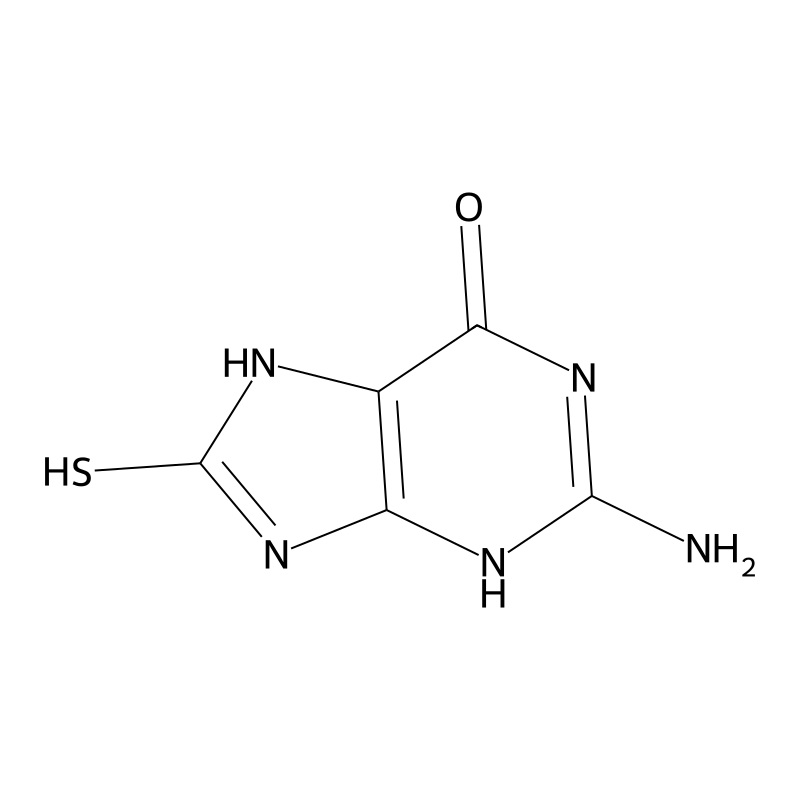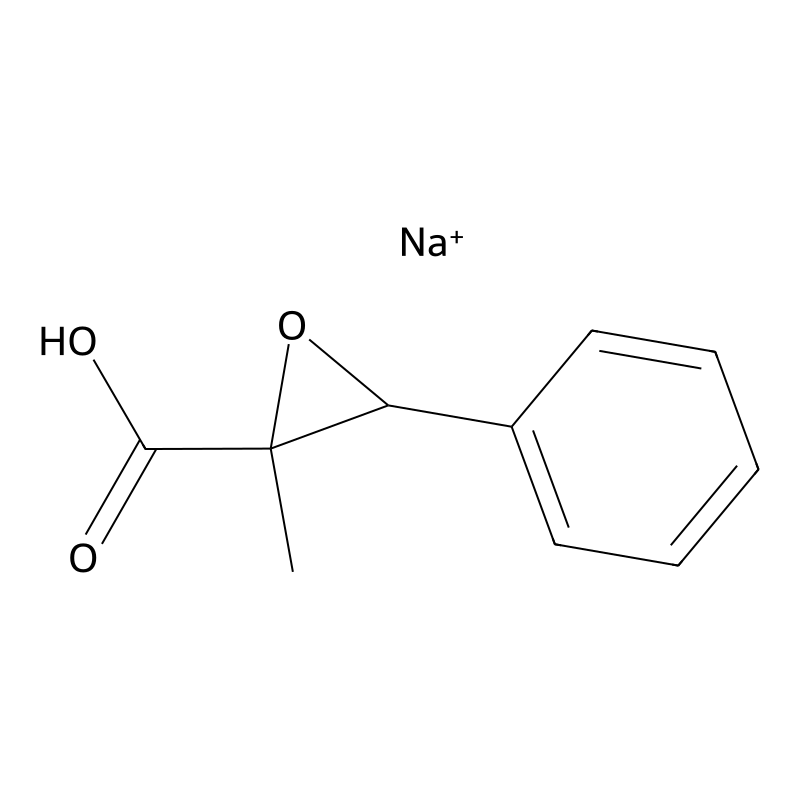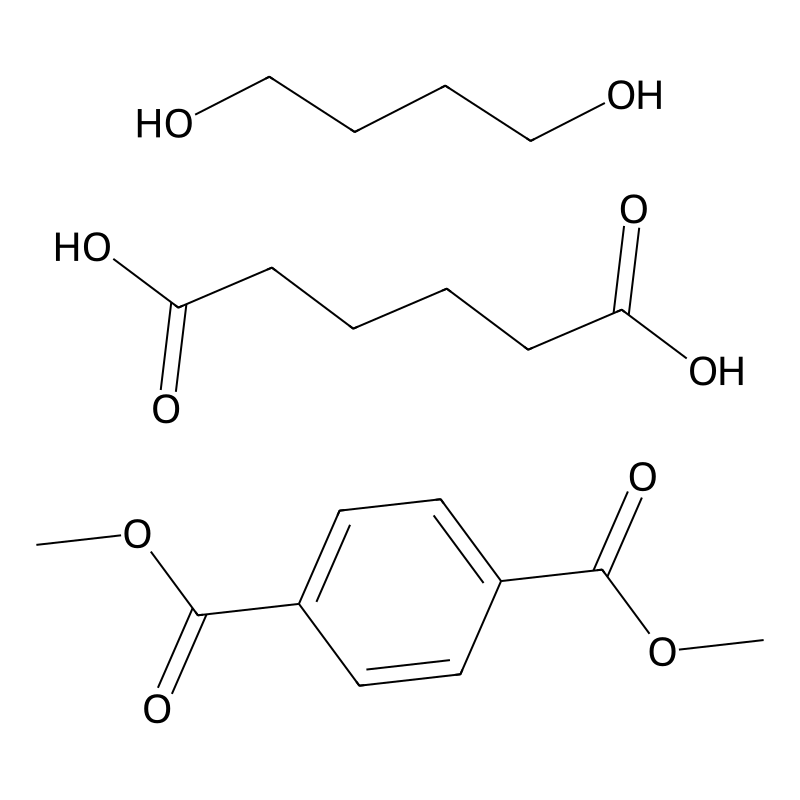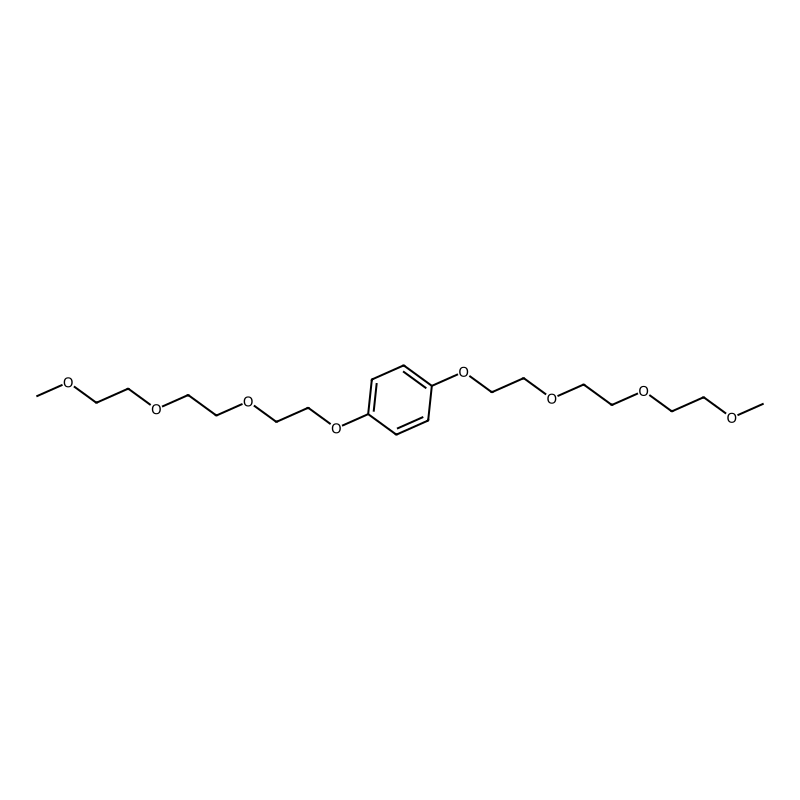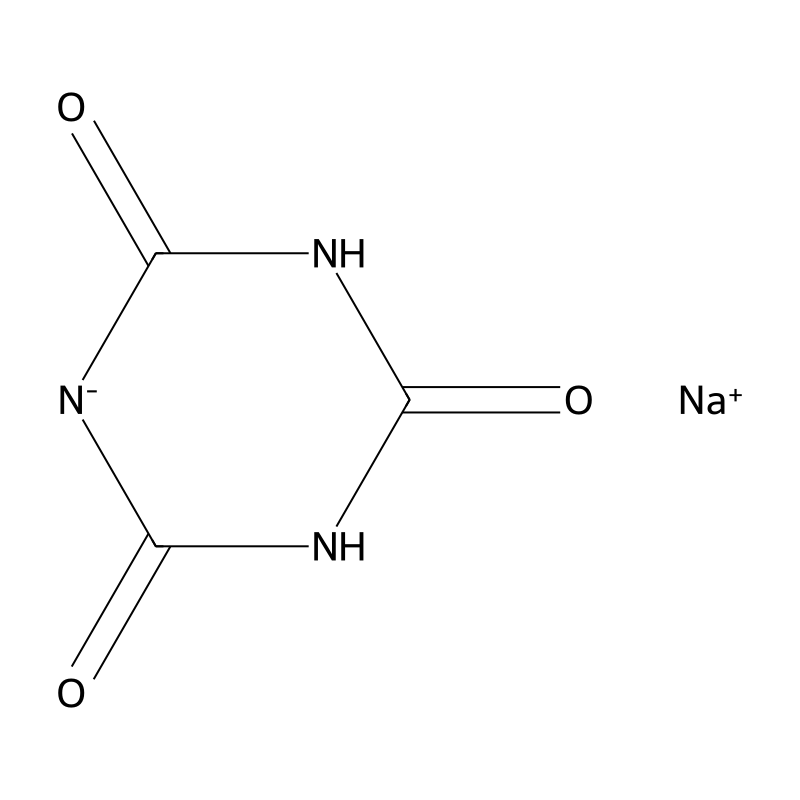2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Catalog No.
S872122
CAS No.
1003959-62-3
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure-2d/800/S872122.png)
Content Navigation
CAS Number
1003959-62-3
Product Name
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
IUPAC Name
2-ethyl-1,3-diazaspiro[4.4]non-1-en-4-one
Molecular Formula
C9H14N2O
Molecular Weight
166.22 g/mol
InChI
InChI=1S/C9H14N2O/c1-2-7-10-8(12)9(11-7)5-3-4-6-9/h2-6H2,1H3,(H,10,11,12)
InChI Key
OJOXQCNPFVVGAD-UHFFFAOYSA-N
SMILES
CCC1=NC2(CCCC2)C(=O)N1
Canonical SMILES
CCC1=NC2(CCCC2)C(=O)N1
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a heterocyclic compound with the molecular formula C9H13N3O. It is also known as spiro[4.4]nonenone or spiro-[4.4]non-2-en-1-one. The compound is characterized by the presence of a seven-membered ring that contains two nitrogen atoms and an oxygen atom.
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a white to light yellow crystalline solid. It has a melting point of 139-141 °C and a boiling point of 277-279 °C. The compound is soluble in acetone, ethyl acetate, chloroform, and benzene.
The synthesis of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one involves the reaction between ethyl acetoacetate, hydrazine hydrate, and cyclohexanone. The compound can be characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one can be analyzed using various analytical methods such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC).
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one exhibits antibacterial and antifungal activity. It has been shown to inhibit the growth of various bacterial and fungal strains.
Studies on the toxicity and safety of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one in scientific experiments are limited. However, the compound has been shown to be relatively non-toxic in animal studies.
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one has applications in various scientific experiments such as organic synthesis, medicinal chemistry, and materials science. It has been used as a building block in the synthesis of various organic compounds.
Research on 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is still in its early stages. However, there is growing interest in the compound due to its unique properties and potential applications.
2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one has potential implications in various fields of research and industry such as pharmaceuticals, materials science, and agriculture. It has been shown to possess antibacterial, antifungal, and insecticidal properties, which makes it a potential candidate for the development of new drugs and pesticides.
One of the limitations of 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is its limited solubility in water, which restricts its use in aqueous systems. Future research should focus on improving the solubility of the compound while maintaining its unique properties. Other future directions could include exploring the potential of the compound as an antiviral agent, investigating its applications in materials science, and optimizing its synthesis to improve yield and efficiency.
In conclusion, 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a promising compound that exhibits unique properties and potential applications in various fields of research and industry. Further research is needed to fully understand its properties and potential applications, and to overcome some of its limitations.
In conclusion, 2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one is a promising compound that exhibits unique properties and potential applications in various fields of research and industry. Further research is needed to fully understand its properties and potential applications, and to overcome some of its limitations.
XLogP3
0.7
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
